Thalidomide-O-C10-NH2 is synthesized by modifying thalidomide to include a decylamine linker that enhances its biological activity. This compound plays a significant role in modern medicinal chemistry and drug development, particularly in the context of targeted protein degradation.
The synthesis of Thalidomide-O-C10-NH2 involves several key steps:
The industrial production often employs solid-phase synthesis techniques, which allow for efficient coupling reactions and purification processes. Specific reaction conditions can vary among manufacturers but typically involve organic solvents and controlled temperatures to optimize yield.
The molecular formula for Thalidomide-O-C10-NH2 is with a molecular weight of approximately 466.0 g/mol. The structure features a piperidine ring, an isoindole moiety, and an amine functional group attached to a decyl chain.
Thalidomide-O-C10-NH2 can undergo several chemical reactions typical of organic compounds:
Common reagents used include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Thalidomide-O-C10-NH2 exerts its pharmacological effects primarily through its interaction with cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent degradation, impacting various cellular pathways involved in inflammation and cancer progression.
The mechanism involves modulation of inflammatory mediators and inhibition of angiogenesis, which are crucial in treating conditions like multiple myeloma and erythema nodosum leprosum.
Thalidomide-O-C10-NH2 is soluble in organic solvents but may have limited solubility in water due to its hydrophobic decyl chain. Its stability can be influenced by pH and temperature conditions during storage and handling.
Thalidomide-O-C10-NH2 has significant scientific uses:
CRBN functions as the substrate recognition component within the CRL4CRBN E3 ubiquitin ligase complex (Cullin 4–RING E3 ligase complexed with DDB1 and ROC1). Thalidomide-O-C10-NH2 binds the C-terminal tri-tryptophan (Trp380/386/402 in humans; "tri-Trp pocket") binding pocket within CRBN’s thalidomide-binding domain (TBD). This interaction is characterized by:
Table 1: Key Binding Interactions of Thalidomide-O-C10-NH2 with CRBN
Structural Component | Interaction Type | CRBN Residues Involved | Functional Consequence |
---|---|---|---|
Glutarimide Ring | H-bonding, Van der Waals | Trp382, Trp388, Trp402, Phe404, His380 | High-affinity anchoring, enantioselectivity |
Phthalimide Core | Hydrophobic stacking, Water-mediated H-bond | Pro354, His359 | Core binding stability |
O-C10-NH2 Moiety | Solvent exposure, Potential H-bonding/electrostatic | Surface residues near binding groove | Modulates surface accessibility, influences neosubstrate recruitment profile |
Binding of Thalidomide-O-C10-NH2 to CRBN fundamentally reprograms the functional output of the CRL4CRBN complex:
The most significant consequence of Thalidomide-O-C10-NH2 binding is the induced degradation of specific neosubstrates, with critical implications for development (teratogenicity) and oncology:
Table 2: Key Neosubstrates of Thalidomide-O-C10-NH2/CRBN Complex
Neosubstrate | Protein Class | Degradation Induced by Thalidomide-O-C10-NH2? | Primary Biological Consequence | Relevance |
---|---|---|---|---|
SALL4 | C2H2 Zinc Finger TF | Yes (in susceptible species) | Disruption of limb/organgenesis → Teratogenicity | Teratogenic risk |
ΔNp63α | C2H2 Zinc Finger TF | Potential (structure-dependent) | Disruption of epithelial development/stemness | Potential oncology target |
IKZF1 (Ikaros) | C2H2 Zinc Finger TF | Likely (efficiency modulated by structure) | Anti-proliferative effects in hematopoietic cells | Multiple Myeloma therapy |
IKZF3 (Aiolos) | C2H2 Zinc Finger TF | Likely (efficiency modulated by structure) | Immunomodulation, Anti-proliferative effects | Multiple Myeloma therapy |
CK1α | Kinase | Likely (efficiency modulated by structure) | Synthetic lethality in del(5q) MDS | MDS therapy |
ZFP91 | C2H2 Zinc Finger TF | Likely (efficiency modulated by structure) | Anti-proliferative effects | Oncology (e.g., MM) |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9